molecular formula C18H16N2O3 B8376354 Methyl 4-(4-amino-6-methoxyquinolin-2-yl)benzoate

Methyl 4-(4-amino-6-methoxyquinolin-2-yl)benzoate

Cat. No. B8376354
M. Wt: 308.3 g/mol
InChI Key: JOKQURKAVUCOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-amino-6-methoxyquinolin-2-yl)benzoate is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-amino-6-methoxyquinolin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-amino-6-methoxyquinolin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

methyl 4-(4-amino-6-methoxyquinolin-2-yl)benzoate

InChI

InChI=1S/C18H16N2O3/c1-22-13-7-8-16-14(9-13)15(19)10-17(20-16)11-3-5-12(6-4-11)18(21)23-2/h3-10H,1-2H3,(H2,19,20)

InChI Key

JOKQURKAVUCOKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture solution of Intermediate 8 (4.70 g, 22.5 mmol), 4-methoxycarbonylphenylboronic acid (4.01 g, 22.5 mmol), K2CO3 (6.53 g, 47.2 mmol), Pd(dppf)Cl2 (470 mg, 0.407 mmol) in DMF (20 mL) and H2O (4 mL) was stirred under N2 atmosphere at 130° C. for 5 hours. The mixture was cooled, acidified with aqueous HCl (1M) until pH=6 and extracted with EtOAc (80 mL×3). The combined organic layers were washed with brine (150 mL), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was washed with EtOAc (50 mL), the mixture was filtered then concentrated to give the product (3.20 g, yield 46%) as an off-white solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
6.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

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